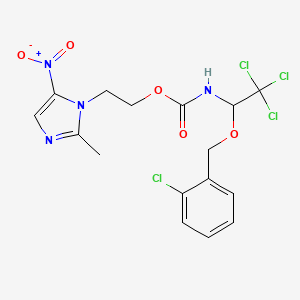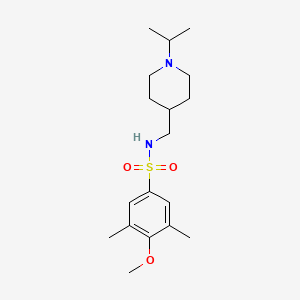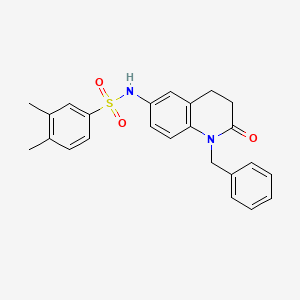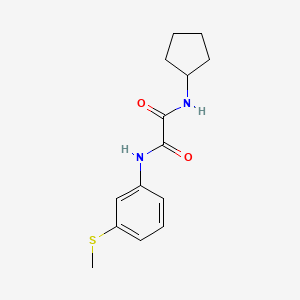
2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl (2,2,2-trichloro-1-((2-chlorobenzyl)oxy)ethyl)carbamate" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and have been explored for various pharmaceutical applications, including as antitubercular, anthelmintic, and antibacterial agents .
Synthesis Analysis
The synthesis of imidazole derivatives often involves the condensation of appropriate precursors. For instance, a series of methyl imidazo-[1,2-a]pyridine-2-carbamates, which share a similar core structure to the compound , were synthesized using a novel one-step condensation of substituted 2-aminopyridine and methyl chloroacetylcarbamate . Another related compound, 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylamine dihydrochloride, was prepared using metronidazole, which could suggest a potential pathway for synthesizing the compound of interest .
Molecular Structure Analysis
The molecular structure of imidazole derivatives is crucial for their biological activity. The presence of substituents on the imidazole ring, such as nitro groups, can significantly affect the compound's properties and activity. For example, the presence of a 5-nitro group is common in bioactive imidazole derivatives and is essential for the antimicrobial activity of metronidazole . The carbamate group in the compound is also significant, as it has been explored for its potential to improve solubility and reduce lipophilicity in drug candidates .
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, including C-alkylation according to the SRN1 mechanism, as seen in the reaction of 1-methyl-2-chloromethyl-5-nitroimidazole with tertiary nitronate anions . This reactivity could be relevant when considering the synthesis or further derivatization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives, such as solubility, lipophilicity, and metabolic stability, are critical for their pharmacological profile. For instance, a biaryl carbamate derivative of an imidazole-based tuberculosis drug showed exceptional metabolic stability but poor solubility, which is a common challenge in drug development . The introduction of carbamate linkages has been investigated to address these issues, aiming to improve aqueous solubility and reduce lipophilicity without compromising biological activity .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Reactions
Schiff and Mannich Bases of Isatin Derivatives : Research on the synthesis of Schiff and Mannich bases from isatin derivatives explores the chemical reactions involving imidazole compounds. Such studies contribute to the understanding of imidazole chemistry and its potential applications in creating new compounds with possible pharmacological activities (Bekircan & Bektaş, 2008).
N-Heterocyclic Carbene Catalysts in Transesterification/Acylation Reactions : Imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), have shown efficiency as catalysts in transesterification involving esters and alcohols. This highlights the role of imidazole derivatives in facilitating chemical transformations, which could be relevant to various industrial and research applications (Grasa, Gueveli, Singh, & Nolan, 2003).
Structural and Material Science Applications
- Electrochemical Synthesis of Electrochromic Polycarbazole Films : Studies involving the synthesis of carbazole compounds and their polymerization into electrochromic films demonstrate the potential applications of imidazole derivatives in materials science. Such materials could be used in smart windows, displays, and other devices requiring color-changing properties (Hsiao & Lin, 2016).
Biological Activity and Drug Design
- Biology-Oriented Drug Synthesis (BIODS) : A study on the biology-oriented synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl aryl carboxylate derivatives explored their β-glucuronidase inhibitory activity. Such research underscores the potential of imidazole derivatives in drug design and development, particularly in targeting specific enzymes or biological pathways (Salar et al., 2017).
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in the treatment of diseases caused by protozoa and anaerobic bacteria .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .
Biochemical Pathways
Imidazole derivatives are known to affect a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known that imidazole derivatives are highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a broad range of effects due to their interaction with various biological targets .
Eigenschaften
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-[(2-chlorophenyl)methoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl4N4O5/c1-10-21-8-13(24(26)27)23(10)6-7-28-15(25)22-14(16(18,19)20)29-9-11-4-2-3-5-12(11)17/h2-5,8,14H,6-7,9H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALCYTNCMFUQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CCOC(=O)NC(C(Cl)(Cl)Cl)OCC2=CC=CC=C2Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl4N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4-{2-[(2-bromo-4,5-dimethylphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B3012372.png)
![Methyl 3-methyl-3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]butanoate](/img/structure/B3012373.png)



![N-cyclohexyl-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3012383.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B3012384.png)
![2-[Methyl(pyridin-2-yl)amino]cyclopentan-1-ol](/img/structure/B3012387.png)


![(4-Chlorophenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012390.png)
![1-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]benzo[f]chromen-3-one](/img/structure/B3012391.png)
